molecular formula C15H14Cl2N2O2 B3895381 (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B3895381
M. Wt: 325.2 g/mol
InChI Key: KBTMNDJGNJJXSM-IZZDOVSWSA-N
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Description

(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond. This compound features a cyano group, a dichlorophenyl group, and a tetrahydrofuran-2-ylmethyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the Dichlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction.

    Incorporation of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the cyano group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products may include nitro or sulfonic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and dichlorophenyl group could play crucial roles in binding to these targets, while the tetrahydrofuran-2-ylmethyl group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylamide: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.

    (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-methylprop-2-enamide: Similar structure but has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide distinguishes it from other similar compounds, potentially affecting its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-12-4-3-10(14(17)7-12)6-11(8-18)15(20)19-9-13-2-1-5-21-13/h3-4,6-7,13H,1-2,5,9H2,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMNDJGNJJXSM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
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(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

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